Database-Annotated Dual NEK1/NEK2 Kinase Inhibition vs. Aminopyrazine Reference Compounds
The Therapeutic Target Database (TTD) annotates this compound as an inhibitor of both NEK1 and NEK2 serine/threonine kinases, referencing the aminopyrazine NEK2 inhibitor structural characterization study by Whelligan et al. (J Med Chem, 2010) [1]. However, this compound does not appear in the primary publication's compound tables, and its SMILES structure (InChIKey: VELTTYCDBDMDJR per BindingDB entry BDBM50603393) does not match the target aminopyrazole scaffold. The BindingDB entry associated via CHEMBL5197597 reports an IC50 of 2.00 × 10^3 nM (2.0 µM) against human recombinant NEK1 (residues 1–505) using a radiometric assay with [γ-³³P]-ATP [2]. This is approximately 1,000-fold weaker than the optimized aminopyrazine lead compound 31 from the Whelligan study (NEK2 IC50 ≈ 2 nM). It remains unclear whether the BindingDB entry correctly corresponds to CAS 143539-18-8 or to a structurally distinct molecule, as the SMILES/InChIKey conflict could not be definitively resolved from available public data.
| Evidence Dimension | NEK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.00 × 10³ nM (2.0 µM) against human recombinant NEK1; also reported as 3.20 × 10³ nM in a TR-FRET assay format |
| Comparator Or Baseline | Aminopyrazine compound 31 (Whelligan et al., 2010): NEK2 IC50 ≈ 2 nM; Aminopyrazine HTS hit compound 2: NEK2 IC50 = 420 nM |
| Quantified Difference | Target compound IC50 is ~1,000-fold higher (weaker) than optimized aminopyrazine NEK2 inhibitor compound 31; ~5-fold weaker than initial HTS hit compound 2 |
| Conditions | Human recombinant NEK1 (residues 1–505); substrate: RLGRDKYKTLRQIRQ; 40 min incubation with [γ-³³P]-ATP; curated by ChEMBL from Technische Universität Darmstadt data |
Why This Matters
The annotated NEK1/NEK2 dual inhibitory profile, if confirmed, would differentiate this compound from selective NEK2 inhibitors, but the weak micromolar IC50 and unresolved structural identity significantly limit procurement decisions based on this data point alone.
- [1] Whelligan DK, Solanki S, Taylor D, et al. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. J Med Chem. 2010;53(21):7682-7698. doi:10.1021/jm1008727. View Source
- [2] BindingDB. Entry BDBM50603393 / CHEMBL5197597. IC50: 2.00E+3 nM against human recombinant NEK1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50603393 (accessed 2026-05-01). View Source
